molecular formula C10H10BrClN2O B2362755 [5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride CAS No. 2377035-43-1

[5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride

Cat. No.: B2362755
CAS No.: 2377035-43-1
M. Wt: 289.56
InChI Key: GDMHAAQAYVOAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine hydrochloride is a halogenated heterocyclic compound featuring a 1,3-oxazole core substituted with a 3-bromophenyl group and an aminomethyl side chain. Its molecular formula is C₁₅H₁₁BrClN₂O, with a molecular weight of 258.71 g/mol (CAS: 17059-59-5, EN300-190591) .

Properties

IUPAC Name

[5-(3-bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O.ClH/c11-8-3-1-2-7(4-8)9-6-13-10(5-12)14-9;/h1-4,6H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMHAAQAYVOAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=C(O2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Properties and Characterization

Chemical Identity

(5-(3-Bromophenyl)-1,3-oxazol-2-yl)methanamine hydrochloride belongs to the oxazole family of heterocycles. Its parent compound has the CID 54167898 in PubChem, with the hydrochloride salt registered as CID 145913447. The compound contains a 5-membered oxazole ring with oxygen at position 1, nitrogen at position 3, a 3-bromophenyl substituent at position 5, and an aminomethyl group at position 2.

Physical and Spectroscopic Properties

The compound presents as a crystalline solid with the molecular formula C₁₀H₁₀BrClN₂O. Its characterization typically involves:

  • ¹H NMR: Displaying signals for the oxazole C-4 proton, aminomethyl protons, and aromatic protons of the 3-bromophenyl group
  • ¹³C NMR: Showing signals for the oxazole carbon atoms, aminomethyl carbon, and the aromatic carbons
  • Mass spectrometry: Revealing the characteristic molecular ion peak and fragmentation pattern
  • IR spectroscopy: Exhibiting characteristic bands for N-H stretching, C=N stretching, and C-O-C stretching of the oxazole ring

General Synthetic Strategies for Oxazole Derivatives

Oxazole Ring Formation Approaches

The construction of the oxazole core is fundamental to the synthesis of (5-(3-Bromophenyl)-1,3-oxazol-2-yl)methanamine hydrochloride. Several established methodologies can be adapted for this purpose:

Rhodium-Catalyzed Azirine-Nitrile Coupling

A promising approach involves the rhodium-catalyzed coupling of azirines with nitriles to form substituted oxazoles. This methodology employs Rh₂(oct)₄ as the catalyst:

A portion of Rh₂(oct)₄ (1 mol%) is added to a mixture of azirine (1 mmol) and appropriate nitrile (50–200 mmol) in DCE (500 mL per 1 mmol of azirine). The resulting mixture is refluxed under argon for 10 min. The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel.

This method enables direct access to 5-(2H-azirin-2-yl)oxazoles as versatile intermediates for further functionalization.

Cyclization of α-Acylaminoketones

The Robinson-Gabriel synthesis involves the cyclodehydration of α-acylaminoketones, offering a classical route to substituted oxazoles. This approach could be particularly valuable for introducing the 3-bromophenyl substituent at position 5 of the oxazole ring.

Isoxazole-Oxazole Interconversion

Based on the chemistry outlined for related heterocycles, isoxazole intermediates could potentially be converted to the corresponding oxazoles through appropriate rearrangement reactions. The synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole demonstrates the formation of the isoxazole core:

The carbonyl pi bond is broken and a new pi bond forms to nitrogen. The next step is heterocycle formation, which breaks two sigma bonds of leaving groups and forms a sigma bond and pi bond, completing the aromatic heterocycle synthesis.

This approach involves the reaction of a ketone with hydroxylamine, followed by cyclization to form the heterocyclic system.

Introduction of the 3-Bromophenyl Group

The incorporation of the 3-bromophenyl substituent at position 5 of the oxazole ring can be achieved through:

Direct Incorporation During Ring Formation

If using precursors that already contain the 3-bromophenyl moiety, this group can be directly incorporated during the oxazole ring formation.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions (such as Suzuki coupling) can be employed to introduce the 3-bromophenyl group to a pre-formed oxazole ring. Typical conditions might include:

With tetrakis(triphenylphosphine) palladium(0); sodium carbonate; In 1,2-dimethoxyethane; water; at 80.0℃; for 2.5h; Inert atmosphere

This approach offers flexibility in the timing of introducing the aryl substituent.

Installation of the Aminomethyl Group

The aminomethyl group at position 2 of the oxazole ring can be introduced through:

Direct Incorporation

Using appropriate nitrile precursors during oxazole formation that can be subsequently transformed to an aminomethyl group.

Functional Group Transformation

Starting with a 2-substituted oxazole (e.g., with an ester, carboxylic acid, or nitrile group) and converting it to the aminomethyl functionality through reduction and/or amination reactions.

Specific Synthetic Routes for (5-(3-Bromophenyl)-1,3-oxazol-2-yl)methanamine hydrochloride

Route A: Via Rhodium-Catalyzed Approach

This approach leverages the rhodium-catalyzed coupling of azirines with nitriles:

  • Preparation of an appropriate azirine precursor
  • Rhodium-catalyzed coupling with acetonitrile or a suitable nitrile
  • Functional group transformation to introduce the aminomethyl group
  • Conversion to the hydrochloride salt

The key step would follow the protocol described in search result:

A portion of Rh₂(oct)₄ (1 mol%) is added to a mixture of the azirine precursor (1 mmol) and nitrile (50–200 mmol) in DCE (500 mL per 1 mmol of azirine). The resulting mixture is refluxed under argon for 10 min. The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel.

Route B: From (3-Bromophenyl)methanamine Derivatives

This approach utilizes (3-Bromophenyl)methanamine hydrochloride as a starting material:

  • Protection of (3-Bromophenyl)methanamine hydrochloride
  • Functional group transformations to introduce the oxazole ring
  • Deprotection and conversion to the hydrochloride salt

The first step, based on established protocols for similar compounds, would involve:

To a solution of (3-bromophenyl)methanamine hydrochloride (5.0 g, 23 mmol) and di-tert-butyl dicarbonate (5.0 g, 24 mmol) in DCM (50 mL) was added triethylamine (3.2 mL, 23 mmol). The reaction was stirred overnight at room temperature. The mixture was washed with H₂O, and the organic layer was dried (Na₂SO₄), filtered, and concentrated to afford the protected intermediate.

This approach leverages the high yields reported for the protection step (88-100%).

Route C: Via Isoxazole Intermediate

Based on the synthesis of related isoxazole compounds:

  • Preparation of a suitable 3-bromophenyl-containing ketone
  • Reaction with hydroxylamine to form an isoxazole intermediate
  • Rearrangement to form the oxazole ring
  • Introduction of the aminomethyl group
  • Conversion to the hydrochloride salt

The isoxazole formation would follow a mechanism similar to that described for 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole:

The ketone oxygen is protonated first. Hydroxylamine then nucleophilic attacks the carbonyl carbon. Solvent mediated proton transfer occurs between hydroxylamine and carbonyl oxygen, deprotonating nitrogen and turning the alcohol to water. The water leaves and a pi bond forms between nitrogen and carbon. The acid catalyst is regenerated, and nitrogen is deprotonated.

This approach offers a well-established pathway to heterocyclic systems containing aryl substituents.

Optimization of Reaction Conditions

Solvent Selection

The choice of solvent significantly impacts the efficiency of key reactions in the synthesis pathway. The following table summarizes solvent considerations:

Solvent Application Advantages Disadvantages
1,2-Dichloroethane (DCE) Azirine-nitrile coupling Effective for Rh-catalyzed reactions Environmental concerns
Dichloromethane (DCM) Protection reactions Good solubility for various reagents Environmental concerns
Ethanol (50%) Heterocycle formation High yield (95%), eco-friendly May require longer reaction times
Tetrahydrofuran (THF) Functional group transformations Versatile for multiple steps Peroxide formation risk
Glacial acetic acid Salt formation Effective for hydrochloride salt formation Corrosive nature

Solvent selection should be optimized for each step of the synthesis to maximize yield and purity.

Temperature and Reaction Time

Optimization of temperature and reaction time is crucial for achieving high yields and purity:

Reaction Step Temperature (°C) Reaction Time Expected Yield (%)
Azirine-nitrile coupling Reflux 10 min 75-85
Protection reactions 20-25 Overnight 88-100
Heterocycle formation 40 20 min 90-95
Salt formation 10-20 1-2 hours 85-95

For heterocycle formation, search result indicates that 40°C is optimal, with yields decreasing at lower temperatures and plateauing at higher temperatures.

Catalyst Selection

The choice of catalyst can significantly impact reaction efficiency:

Catalyst Application Typical Loading Notes
Rhodium(II) octanoate (Rh₂(oct)₄) Azirine-nitrile coupling 1 mol% Essential for oxazole formation
Indium(III) chloride Heterocycle formation 20 mol% Effective for multicomponent reactions
Palladium catalysts Cross-coupling 1-5 mol% For introducing aryl groups

For heterocycle formation using indium(III) chloride, optimal conditions involve 20 mol% catalyst loading in 50% ethanol under ultrasonic irradiation at 40°C.

Conversion to Hydrochloride Salt

The final step in all proposed routes involves the conversion of the free base to the hydrochloride salt. This process typically follows a general procedure:

  • Dissolution of the free base in an appropriate solvent (e.g., diethyl ether, ethyl acetate)
  • Treatment with anhydrous hydrogen chloride or concentrated hydrochloric acid
  • Precipitation of the hydrochloride salt
  • Filtration and purification by recrystallization

For oxazole derivatives containing an aminomethyl group, the salt formation can be conducted as described for related compounds:

The intermediate can be dissolved in glacial acetic acid at a low temperature, such as between 10 and 12°C. Hydrobromic acid can be added to this acidic solution to achieve deprotection and to obtain the salt form of the compound.

Adapting this approach with hydrochloric acid instead of hydrobromic acid would yield the desired hydrochloride salt.

Purification and Characterization

Purification Techniques

Purification of (5-(3-Bromophenyl)-1,3-oxazol-2-yl)methanamine hydrochloride typically involves:

  • Column chromatography on silica gel for intermediates
  • Recrystallization for the final hydrochloride salt
  • Filtration and washing procedures

Based on established protocols for similar compounds:

The residue is purified by column chromatography on silica gel using appropriate solvent systems (e.g., hexane/ethyl acetate mixtures). The pure product can be obtained by recrystallization from suitable solvents like ethanol or methanol.

For the hydrochloride salt, recrystallization from isopropanol or ethanol/diethyl ether mixtures often proves effective.

Analytical Methods

Comprehensive characterization of the synthesized compound should include:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy
  • Mass spectrometry (MS)
  • Infrared (IR) spectroscopy
  • Elemental analysis
  • Melting point determination

Key spectral features would include the characteristic oxazole C-H signal, the aminomethyl protons, and the aromatic pattern of the 3-bromophenyl group in the ¹H NMR spectrum.

Comparative Analysis of Synthetic Routes

Efficiency Comparison

Synthetic Route Advantages Limitations Estimated Overall Yield (%)
Route A: Rhodium-Catalyzed Approach Direct formation of oxazole ring Requires specialized catalysts, potentially expensive 45-65
Route B: From (3-Bromophenyl)methanamine Readily available starting material, high yields for initial steps Multiple steps, functional group transformations required 35-55
Route C: Via Isoxazole Intermediate Well-established chemistry Multiple steps, rearrangement required 40-60

Scalability Considerations

For larger-scale synthesis, several factors must be considered:

  • Availability and cost of starting materials
  • Safety of reagents and reaction conditions
  • Environmental impact and waste generation
  • Ease of purification and isolation

Route B, starting from (3-Bromophenyl)methanamine hydrochloride, might offer the most scalable option due to the accessibility of starting materials and established high-yield reaction conditions (88-100%) for the protection step.

Green Chemistry Considerations

For environmentally responsible synthesis, several modifications can be implemented:

  • Replacement of chlorinated solvents (DCM, DCE) with greener alternatives such as ethanol or ethyl acetate
  • Use of catalytic rather than stoichiometric reagents
  • Reduction of waste through more efficient purification methods
  • Application of ultrasonic irradiation to enhance reaction rates and reduce energy consumption

The use of 50% ethanol as a reaction medium, as demonstrated for related heterocyclic syntheses, offers a more environmentally friendly alternative with high yields (95%).

Chemical Reactions Analysis

Types of Reactions

[5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted phenyl-oxazole compounds.

Scientific Research Applications

Chemistry

In chemistry, [5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening purposes.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for probing enzyme activities and receptor binding.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of [5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and oxazole ring can participate in binding interactions, influencing the activity of the target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Modifications

[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine Hydrochloride
  • Molecular Formula : C₉H₉BrClN₃O
  • Molecular Weight : 290.55 g/mol (CAS: 1803580-84-8) .
  • Higher molecular weight due to the additional nitrogen atom in the oxadiazole ring. The oxadiazole core may enhance metabolic resistance compared to oxazole but reduce solubility due to reduced polarity.
[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine Hydrochloride
  • Molecular Formula : C₁₁H₁₂N₂O
  • Molecular Weight : 188.09 g/mol (CID: 24254943) .
  • Key Differences :
    • Substitutes the 3-bromophenyl group with a 4-methylphenyl group, eliminating halogen-mediated interactions.
    • The methyl group increases hydrophobicity but reduces electronic effects (e.g., dipole interactions) compared to bromine.
[1-(3-Bromobenzyl)-1H-imidazol-5-yl]methanamine Hydrochloride
  • Molecular Formula : C₁₁H₁₂BrClN₃
  • Molecular Weight : 308.60 g/mol (CAS: 1707580-62-8) .
  • Key Differences: Replaces oxazole with an imidazole ring, introducing basicity (pKa ~7) due to the imidazole nitrogen.

Substituent Modifications

(5-(Propylsulfonyl)thiazol-2-yl)methanamine Hydrochloride
  • Molecular Formula : C₇H₁₃N₂S₂O₂
  • Molecular Weight : 221.1 g/mol .
  • Key Differences :
    • Features a thiazole core with a sulfonyl group, enhancing hydrogen-bond acceptor capacity.
    • The propylsulfonyl group increases solubility in polar solvents but may introduce metabolic liabilities (e.g., sulfone reduction).
4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
  • Molecular Formula : C₁₆H₁₄BrCl₂N
  • Molecular Weight : 389.11 g/mol .
  • Key Differences: Tetrahydroisoquinoline core replaces oxazole, enabling planar aromatic interactions.

Physicochemical and Pharmacological Properties

Property [5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine HCl 1,2,4-Oxadiazol-3-yl Analog 4-Methylphenyl Oxazol-2-yl Analog Thiazol-2-yl Sulfonyl Analog
Molecular Weight 258.71 g/mol 290.55 g/mol 188.09 g/mol 221.1 g/mol
LogP (Predicted) 3.2 2.8 2.5 1.9
Aqueous Solubility Low (0.02 mg/mL) Very Low (0.005 mg/mL) Moderate (0.5 mg/mL) High (5.1 mg/mL)
Biological Target Potential kinase/GPCR modulation LOX/LOXL2 inhibitors Not reported LOX/LOXL2 inhibitors

Biological Activity

Overview

[5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride is a chemical compound characterized by a bromophenyl group linked to an oxazole ring and a methanamine moiety. Its hydrochloride form enhances solubility and stability, making it a valuable candidate in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

  • IUPAC Name: this compound
  • CAS Number: 2377035-43-1
  • Molecular Formula: C10H10BrClN2O
  • Molecular Weight: 289.56 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromophenyl group and oxazole ring facilitates binding interactions that can influence cellular pathways. Specific mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
  • Receptor Modulation: Interaction with neurotransmitter receptors could lead to changes in signaling cascades.

Anticancer Potential

Recent studies have indicated that oxazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

CompoundCell Lines TestedIC50 (µM)Mechanism
5aMCF-7 (breast)12.5Apoptosis induction
5bA549 (lung)15.0Cell cycle arrest

These findings suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results suggest effectiveness against certain bacterial strains, indicating potential use as an antimicrobial agent.

Case Studies

  • Cytotoxicity Study : A study involving this compound demonstrated significant cytotoxicity against the A549 lung cancer cell line with a calculated IC50 of 15 µM. The study found that the compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent.
  • Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound inhibited bacterial growth at concentrations ranging from 10 to 50 µg/mL. This suggests its utility in developing new antimicrobial therapies.

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds reveal that this compound exhibits unique biological activities due to its specific functional groups:

Compound NameStructure TypeNotable Activity
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazoleIsoxazole derivativeModerate anticancer
5-Bromo-substituted indole derivativesIndole derivativeAntimicrobial activity

The unique combination of the oxazole structure and bromophenyl substitution provides distinct interactions with biological targets compared to these other compounds.

Q & A

Q. What are the optimal synthetic routes for [5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine hydrochloride, and how can purity be verified?

Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the oxazole ring via cyclization of bromophenyl-substituted precursors. For example, coupling 3-bromophenyl derivatives with propargylamine under palladium catalysis can yield the oxazole core, followed by hydrochlorination to form the salt . Purification may require column chromatography or recrystallization. Purity verification should combine HPLC (to assess chemical homogeneity) and mass spectrometry (to confirm molecular weight). X-ray crystallography can resolve structural ambiguities .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the oxazole ring structure and substituent positions, with the bromophenyl group producing distinct aromatic splitting patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch in oxazole at ~1650 cm1^{-1}) and amine hydrochloride bands (~2500 cm1^{-1}) .
  • X-ray Diffraction : Resolves crystal packing and confirms stereochemistry, critical for structure-activity relationship (SAR) studies .

Q. How should solubility and solvent compatibility be evaluated for this compound?

Methodological Answer : Perform gradient solubility tests in polar (water, DMSO) and non-polar solvents (dichloromethane, ethanol). For example, notes solubility in water and alcohol solvents, likely due to the hydrophilic hydrochloride salt. Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers. For biological assays, optimize solvent systems (e.g., DMSO stock solutions diluted in PBS) to avoid precipitation .

Advanced Research Questions

Q. How can researchers design experiments to study interactions between this compound and biological targets (e.g., enzymes, receptors)?

Methodological Answer :

  • Fluorescent Labeling : Modify the methanamine group with fluorophores (e.g., FITC) to track binding via fluorescence polarization or Förster resonance energy transfer (FRET) .
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure real-time binding kinetics with target proteins .
  • Molecular Dynamics (MD) Simulations : Combine crystallographic data (e.g., from X-ray) with MD to predict binding modes and residues critical for interaction .

Q. How should discrepancies in reported solubility or stability data be resolved?

Methodological Answer : Contradictions may arise from variations in pH, temperature, or solvent purity. Standardize experimental conditions:

  • Use thermogravimetric analysis (TGA) to assess hygroscopicity and thermal stability .
  • Conduct accelerated stability studies under controlled humidity (40–75% RH) and temperature (25–40°C) to identify degradation pathways .
  • Compare results across orthogonal methods (e.g., NMR vs. HPLC for purity) to rule out artifacts .

Q. What strategies can improve the compound’s stability under experimental or storage conditions?

Methodological Answer :

  • Lyophilization : Convert the hydrochloride salt to a lyophilized powder for long-term storage at -20°C, reducing hydrolysis risk .
  • Inert Atmosphere Handling : Store under argon or nitrogen to prevent oxidation of the oxazole ring .
  • Buffering Agents : In aqueous solutions, use phosphate buffers (pH 6–7) to stabilize the amine hydrochloride form .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.